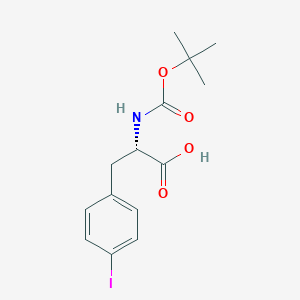

Boc-4-iodo-L-phenylalanine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLZDBGQWRBTHN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373161 | |

| Record name | Boc-4-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62129-44-6 | |

| Record name | N-tert-Butoxycarbonyl-4-iodo-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62129-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-4-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-4-iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-4-iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-4-iodo-L-phenylalanine (Boc-4-iodo-L-phenylalanine) is a pivotal amino acid derivative extensively utilized in the realms of peptide synthesis, medicinal chemistry, and drug development.[1] Its unique structure, which incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an iodine atom at the para position of the phenyl ring, imparts a versatile set of chemical properties that make it an invaluable tool for creating complex and modified peptides.[] The Boc group provides temporary protection of the amino group during peptide synthesis, which can be selectively removed under mild acidic conditions.[] The presence of the iodine atom serves as a versatile chemical handle for a variety of modifications, including radiolabeling for imaging studies and cross-coupling reactions to introduce novel functionalities.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| CAS Number | 62129-44-6 | [1] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1] |

| Molecular Weight | 391.20 g/mol | [4][5] |

| Appearance | White powder | [1] |

| Melting Point | ~150 °C (decomposition) | [1][6] |

| Optical Rotation | [α]₂₀/D = +22.5 ± 3° (c=1% in DMF or ethyl acetate) | [1][4] |

| Solubility | Slightly soluble in water.[7][8] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8][9] | [7][8][9] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, keep in a dark place, sealed in dry conditions.[1][10] | [1][10] |

| Stability | Light sensitive.[7] Incompatible with oxidizing agents.[7] | [7] |

| Synonyms | Boc-L-Phe(4-I)-OH, Boc-p-iodo-L-Phe-OH, Boc-Phe(4-I)-OH, N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine | [1][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent application in peptide synthesis and modification are crucial for its effective use in research and development.

Synthesis of this compound

This protocol describes the synthesis of this compound from (S)-4-Iodo-L-phenylalanine.

Materials:

-

(S)-4-Iodo-L-phenylalanine

-

1,4-dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel (e.g., a 3L three-neck flask), add (S)-4-Iodo-L-phenylalanine (200.00 g, 687.10 mmol), 1,4-dioxane (1.00 L), and water (1.00 L).[8]

-

To this mixture, add sodium hydroxide (68.71 g, 1.72 mol) sequentially. The solution should gradually clarify.[8]

-

Cool the reaction mixture to a temperature between 0-10 °C.[8]

-

Slowly add di-tert-butyl dicarbonate (254.93 g, 1.17 mol) to the cooled solution.[8]

-

After the addition is complete, allow the reaction to proceed.

-

Upon completion of the reaction, extract the resulting mixture three times with ethyl acetate (2 L per extraction).[8]

-

Combine the organic phases and wash twice with saturated brine (1 L per wash).[8]

-

Dry the organic phase with anhydrous sodium sulfate.[8]

-

Concentrate the solution under reduced pressure to obtain a crude solid product.[8]

-

Dry the crude product in an oven at 40-45 °C to yield white, solid (S)-N-Boc-4-iodo-L-phenylalanine.[8]

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-SPPS. The following is a general protocol for the incorporation of an amino acid residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Coupling agent (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5% DIEA in DCM

-

Washing solvents (DCM, IPA)

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in a suitable solvent like DCM for 30-60 minutes.[7]

-

Boc Deprotection:

-

Neutralization:

-

Coupling:

-

Dissolve 2-4 equivalents of this compound and a coupling agent in DMF or a DCM/DMF mixture.[7]

-

Add this solution to the neutralized peptide-resin.[7]

-

Initiate the coupling reaction by adding 4-6 equivalents of a base, such as DIEA.[7]

-

Allow the reaction to proceed until completion, which can be monitored by a Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[]

-

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Radiolabeling via Iodination

The iodine atom on this compound can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, for use in imaging and therapeutic applications.[11] A general approach for radioiodination is outlined below.

Materials:

-

Peptide containing the 4-iodo-L-phenylalanine residue (or a stannylated precursor)

-

Radioactive sodium iodide (e.g., Na[¹²⁵I])

-

Oxidizing agent (e.g., Chloramine-T, Iodogen)

-

Buffer solution (e.g., TRIS buffer)

-

Quenching solution (e.g., sodium metabisulfite)

-

Purification system (e.g., HPLC)

Procedure (Conceptual):

-

Precursor Preparation: A peptide synthesized with this compound can be used directly for isotopic exchange, or a precursor such as N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine can be synthesized for electrophilic substitution.[12]

-

Reaction Setup: Dissolve the precursor peptide in a suitable solvent system.[9]

-

Radioiodination:

-

Quenching: Stop the reaction by adding a quenching agent such as sodium metabisulfite.[3]

-

Purification: Purify the radiolabeled peptide from unreacted iodide and other reagents using reverse-phase HPLC.[14]

Visualizations of Workflows and Applications

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound.

References

- 1. chempep.com [chempep.com]

- 3. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonylative Coupling of 1‑Iodoglucal and Amino Acids: Access to New Fluorescent Sugar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiolabeling [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of N-Boc-4-iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of N-Boc-4-iodo-L-phenylalanine, a crucial intermediate in pharmaceutical and medicinal chemistry.[1][2][3] This document outlines the experimental protocol, presents key quantitative data, and visualizes the synthetic workflow, offering a practical resource for professionals in chemical research and drug development. This compound is particularly valuable as a building block for creating modified peptides with altered biological activities and for the development of radiolabeled peptides used in diagnostic imaging and targeted radiotherapy.[1][3]

Chemical Properties and Specifications

N-Boc-4-iodo-L-phenylalanine, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid, is a white to off-white crystalline powder.[1][4] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62129-44-6 | [2][5] |

| Molecular Formula | C₁₄H₁₈INO₄ | [2][4][5] |

| Molecular Weight | 391.21 g/mol | [4][6] |

| Melting Point | ~150 °C (decomposes) | [4][6][7] |

| Appearance | White to light yellow powder | [4][6] |

| Purity (HPLC) | ≥98% | [6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [7] |

Synthetic Pathway Overview

The synthesis of N-Boc-4-iodo-L-phenylalanine involves the protection of the amino group of 4-iodo-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in peptide synthesis to prevent the amino group from participating in undesired side reactions during subsequent coupling steps.[8] The tert-butyloxycarbonyl (Boc) group is favored due to its stability under various conditions and its straightforward removal under acidic conditions.[8]

The overall reaction scheme is as follows:

Caption: Chemical reaction pathway for the synthesis of N-Boc-4-iodo-L-phenylalanine.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of N-Boc-4-iodo-L-phenylalanine, adapted from a large-scale synthesis procedure.[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| (S)-4-Iodo-L-phenylalanine | 291.10 | 200.00 | 0.687 | 1.00 |

| Di-tert-butyl dicarbonate | 218.25 | 254.93 | 1.17 | 1.70 |

| Sodium hydroxide | 40.00 | 68.71 | 1.72 | 2.50 |

| 1,4-Dioxane | - | 1.00 L | - | - |

| Water | - | 1.00 L | - | - |

| 2 M Hydrochloric acid | - | As needed | - | - |

| Ethyl acetate | - | 6.00 L | - | - |

| Saturated brine | - | 2.00 L | - | - |

| Anhydrous sodium sulfate | - | 200 g | - | - |

Procedure:

-

Reaction Setup: In a 3L three-necked flask, add (S)-4-iodo-L-phenylalanine (200.00 g, 0.687 mol), 1,4-dioxane (1.00 L), and water (1.00 L).[7]

-

Basification: Add sodium hydroxide (68.71 g, 1.72 mol) to the mixture. The solution will gradually clarify, and a slight temperature increase to around 19 °C will be observed.[7]

-

Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.[7]

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (254.93 g, 1.17 mol) dropwise. The reaction temperature will naturally rise to 10-30 °C.[7]

-

Reaction: Stir the reaction mixture at room temperature (approximately 30 °C) for 8 hours.[7] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[7]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane, ensuring the temperature remains below 40 °C.[7]

-

Acidification and Extraction: Cool the mixture to room temperature and add 100 mL of water. Adjust the pH to 1.8-2.0 with 2 M hydrochloric acid.[7] Extract the aqueous layer three times with ethyl acetate (2 L each).[7]

-

Washing and Drying: Combine the organic phases and wash twice with saturated brine (1 L each). Dry the organic layer over anhydrous sodium sulfate (200 g).[7]

-

Isolation of Product: Concentrate the dried organic phase under reduced pressure to obtain a light yellow solid crude product.[7]

-

Drying: Dry the crude product in an oven at 40-45 °C to yield the final product, (S)-N-Boc-4-iodo-L-phenylalanine, as a white solid.[7]

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of N-Boc-4-iodo-L-phenylalanine.

Quantitative Data Summary

The synthesis protocol described provides a high yield and purity of the final product.

| Parameter | Value |

| Yield | 93.00% |

| HPLC Purity | 98% |

| Final Product Mass | 250.00 g |

This data is based on the large-scale synthesis protocol.[7] Other reported syntheses have achieved yields in the range of 78-87%.[9]

Characterization

The structure of the synthesized N-Boc-4-iodo-L-phenylalanine can be confirmed by ¹H NMR spectroscopy.[7]

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.49 (d, J = 7.8 Hz, 2H), 6.88 (d, J = 7.8 Hz, 2H), 5.80 (d, J = 5.9 Hz, 1H), 3.68 (d, J = 5.5 Hz, 1H), 3.00-2.90 (m, 1H), 2.87-2.75 (m, 1H), 1.35-1.15 (m, 9H).[7]

Conclusion

The synthesis of N-Boc-4-iodo-L-phenylalanine is a robust and high-yielding process that is crucial for the advancement of peptide chemistry and drug discovery. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers to reliably produce this important building block for various applications in the pharmaceutical industry.

References

- 1. Page loading... [guidechem.com]

- 2. N-Boc-4-iodo-L-phenylalanine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-4-Iodo-L-phenylalanine [myskinrecipes.com]

- 5. peptide.com [peptide.com]

- 6. This compound (Unusual amino acid) [glschina.com]

- 7. This compound | 62129-44-6 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Boc-4-iodo-L-phenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-tert-Butoxycarbonyl-4-iodo-L-phenylalanine (Boc-4-iodo-L-phenylalanine), a critical building block in peptide synthesis and drug development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification protocols, and the overall efficiency of synthetic processes. This document summarizes available solubility data, presents detailed experimental methodologies for solubility determination, and visualizes key workflows relevant to its application.

Core Topic: Solubility Profile of this compound

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an iodine atom at the para position of the phenyl ring. The presence of the bulky and lipophilic Boc group significantly influences its solubility, generally increasing its affinity for organic solvents compared to its unprotected counterpart. The iodinated phenyl ring further contributes to its unique solubility characteristics.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments from various chemical suppliers indicate its solubility in a range of common organic solvents.

Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

This information is compiled from publicly available data sheets and should be used as a general guideline. Actual solubility can vary based on purity, temperature, and other experimental conditions.

Quantitative Solubility of Structurally Similar Boc-Protected Amino Acids

To provide a more quantitative perspective, the following table summarizes the solubility of Boc-L-phenylalanine (Boc-Phe-OH), a structurally similar compound lacking the iodo-substituent. This data can serve as a useful proxy for estimating the solubility of this compound, though the presence of the iodine atom may alter these values.

| Compound | Solvent | Solubility (mg/mL) | Notes |

| Boc-L-phenylalanine | Dimethyl Sulfoxide (DMSO) | 100 | May require sonication.[1] |

| Boc-Val-OH | N,N-Dimethylformamide (DMF) | ~108.6 | Clearly soluble (1 mmole in 2 mL).[2] |

| Boc-Gly-Gly-OH | Dimethyl Sulfoxide (DMSO) | ~100 | Requires sonication.[2] |

| Boc-β-Ala-OH | Dimethyl Sulfoxide (DMSO) | ~100 | Requires sonication and warming to 60°C.[2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following general experimental protocol, based on the equilibrium shake-flask method, is recommended.

Materials and Equipment

-

This compound

-

Organic solvents of interest (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or orbital shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for any dilutions made.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

References

Commercial Availability and Applications of Boc-4-iodo-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of N-tert-butoxycarbonyl-4-iodo-L-phenylalanine (Boc-4-iodo-L-phenylalanine). This versatile building block is of significant interest in peptide synthesis, medicinal chemistry, and drug discovery due to the unique properties conferred by the iodine substituent on the phenyl ring.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The compound is generally supplied as a white to off-white solid.

| Supplier | Purity | Available Quantities | Additional Information |

| CymitQuimica | 98% | 1g, 5g, 10g, 25g, 100g | Also available in larger quantities upon inquiry.[1] |

| Chem-Impex | ≥ 98% (HPLC) | Inquire | Offers the DL-racemic mixture as well.[2][3] |

| Thermo Scientific Chemicals | 98% | 5g, 25g | Formerly an Alfa Aesar product.[4][5][6] |

| ChemicalBook | 98% to ≥99.0% (TLC) | 5g, 25g | Lists various manufacturers including ALFA India and Sigma-Aldrich (India).[3] |

| Biosynth | Min. 95% | Inquire | |

| TCI America | >98.0%(T)(HPLC) | 1g, 5g | [7] |

| MySkinRecipes | 99% | 1g, 25g | |

| Sigma-Aldrich | ≥99.0% (TLC) | Inquire | [8] |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 62129-44-6 | [2] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1][2] |

| Molecular Weight | 391.20 g/mol | [2][9] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | ~150 °C (decomposes) | [2][3] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][4] |

| Optical Rotation | [α]20/D +22.5±3°, c = 1% in ethyl acetate | [3][8] |

| Storage | 0-8 °C, protect from light. | [2][10] |

Key Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of modified peptides and other complex organic molecules. The presence of the iodine atom provides a handle for a variety of chemical modifications, including cross-coupling reactions and radiolabeling.

Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in Boc-chemistry solid-phase peptide synthesis to introduce a 4-iodophenylalanine residue into a peptide sequence. This unnatural amino acid can serve as a heavy-atom derivative for X-ray crystallography or as a precursor for further modifications.

General Boc-SPPS Protocol:

A general workflow for incorporating this compound into a peptide chain using Boc-SPPS is depicted below.

Detailed Experimental Protocol (Adapted from general Boc-SPPS procedures):

-

Resin Swelling: The desired resin (e.g., Merrifield or PAM resin) is swollen in dichloromethane (DCM) in a reaction vessel.

-

Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM. A short pre-wash (5 minutes) is followed by a longer treatment (20-25 minutes).[11]

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by washing with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

-

Coupling: this compound (3 equivalents) is pre-activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) or DCM. This activated solution is then added to the resin. The coupling reaction is allowed to proceed for 2-4 hours at room temperature. Reaction completion can be monitored using a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][12]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling

The iodine atom of the 4-iodophenylalanine residue serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups at this position, enabling the synthesis of peptides with modified backbones and functionalities.

Detailed Experimental Protocol (Adapted from Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine):

-

Reaction Setup: In a reaction vessel, combine N-Boc-4-iodo-L-phenylalanine (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) (5 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., palladium nanoparticles embedded in a microgel or a standard palladium catalyst like Pd(PPh₃)₄).

-

Solvent: The reaction is performed in an aqueous solvent system under aerobic conditions.

-

Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 60°C.

-

Monitoring: The progress of the reaction is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and inorganic salts. The product, N-Boc-4-aryl-L-phenylalanine, is then purified by chromatography.

Sonogashira Coupling

Similar to the Suzuki coupling, the Sonogashira coupling allows for the formation of a carbon-carbon bond between the iodinated phenylalanine residue and a terminal alkyne. This reaction is catalyzed by palladium and copper(I) and is a powerful tool for introducing alkynyl moieties into peptides, which can be used for further "click" chemistry modifications or as probes.

Detailed Experimental Protocol (Adapted from Sonogashira coupling of iodophenylalanine-containing peptides):

-

Peptide Synthesis: A peptide containing a 4-iodophenylalanine residue is first synthesized using solid-phase peptide synthesis.

-

Reaction Setup: The peptide-resin is suspended in a suitable solvent such as DMF.

-

Reagent Addition: The terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) are added to the reaction vessel.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere and may require mild heating.

-

Washing: After the reaction is complete, the resin is washed to remove excess reagents.

-

Cleavage and Purification: The modified peptide is cleaved from the resin and purified using RP-HPLC.

Radiosynthesis and Radiolabeling

The iodine atom on this compound can be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for applications in medical imaging (SPECT and PET) and targeted radionuclide therapy.[4][7] This is often achieved through a precursor molecule where the iodine is replaced by a trialkylstannyl group, which is then subjected to radioiododestannylation.

Detailed Experimental Protocol (Adapted from the synthesis and radioiodination of a stannylated precursor):

-

Esterification: N-Boc-4-iodo-L-phenylalanine is first converted to its methyl ester.

-

Stannylation: The N-Boc-4-iodo-L-phenylalanine methyl ester is reacted with bis(tributyltin) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in refluxing toluene to yield N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester.[2]

-

Demethylation: The methyl ester is hydrolyzed using an aqueous base to give N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine.[2]

-

Activation: The carboxylic acid is activated, for example, as a tetrafluorophenyl (TFP) ester using 2,3,5,6-tetrafluorophenol and 1,3-dicyclohexylcarbodiimide (DCC).[2]

-

Radioiodination: The stannylated and activated precursor is then reacted with a radioactive iodide salt (e.g., Na[¹²⁵I]) and an oxidizing agent like Chloramine-T to produce the desired N-Boc-p-[*I]iodo-L-phenylalanine TFP ester.[2] This activated and radiolabeled amino acid can then be directly used in peptide synthesis.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical biology, medicinal chemistry, and drug development. Its utility in introducing the versatile 4-iodophenyl moiety into peptides opens up a wide range of possibilities for post-synthetic modifications, including the creation of novel peptide-drug conjugates, the development of radiolabeled imaging and therapeutic agents, and the synthesis of peptides with tailored biophysical properties. The experimental protocols outlined in this guide provide a starting point for researchers to leverage the unique chemistry of this compound in their own research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]

- 9. N-Boc-4-iodo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

- 10. nbinno.com [nbinno.com]

- 11. chempep.com [chempep.com]

- 12. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of Boc-4-iodo-L-phenylalanine

An In-depth Technical Guide to Boc-4-iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine (this compound), a crucial amino acid derivative in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structure, featuring a Boc protecting group and an iodine atom on the phenyl ring, offers significant advantages for the synthesis of complex peptides and the development of novel therapeutics and diagnostic agents.

Core Properties and Data

This compound is a white to light yellow crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a protective shield for the amino group, preventing unwanted side reactions during peptide synthesis, while the iodine atom provides a versatile handle for further chemical modifications, such as radiolabeling or cross-coupling reactions.[3]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 391.2 g/mol | [1][4][5] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1][4][6] |

| CAS Number | 62129-44-6 | [1][4][5] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 145-150 °C (decomposes) | [1][2][5] |

| Purity | ≥98% (HPLC), ≥99.0% (TLC) | [1][6][7] |

| Optical Rotation [α]²⁰/D | +22.5 ± 3° (c=1% in DMF) | [1] |

| IUPAC Name | (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [6][8] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water | [5] |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

Experimental Protocols and Applications

This compound is a fundamental building block in synthetic chemistry, primarily utilized for its role in peptide synthesis and its potential for creating targeted therapeutic and diagnostic agents.

Synthesis of this compound

The standard synthesis involves the protection of the amino group of 4-iodo-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Detailed Methodology:

-

Reaction Setup: 4-iodo-L-phenylalanine is dissolved in a mixture of methanol (MeOH), deionized water, and triethylamine (Et₃N).[9]

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. The reaction mixture is heated to 55°C and stirred vigorously under a nitrogen atmosphere for approximately 16 hours.[9]

-

Workup and Extraction: Following the reaction, the mixture is subjected to an extraction procedure. The organic phases, typically ethyl acetate, are combined.[5]

-

Purification: The combined organic layers are washed sequentially with a saturated brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5] This process yields a crude solid product.

-

Final Product: The crude product is dried in an oven at 40-45°C to obtain the final white solid of (S)-N-Boc-4-iodo-L-phenylalanine. This protocol has been reported to achieve yields of up to 93% with a purity of 98% as determined by HPLC.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is central to one of the primary strategies in solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of a peptide chain on an insoluble resin support.

General SPPS Workflow using Boc-strategy:

-

Resin Attachment: The first Boc-protected amino acid (e.g., this compound) is anchored to a solid support resin.

-

Deprotection: The Boc group is removed from the amino acid using a moderately strong acid, such as trifluoroacetic acid (TFA), exposing a free amino group.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amino group of the resin-bound amino acid.

-

Repeat: The deprotection and coupling steps are repeated sequentially to elongate the peptide chain.

-

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Advanced Applications in Drug Discovery and Diagnostics

The presence of the iodine atom on the phenylalanine ring is a key feature that distinguishes this compound, opening avenues for advanced applications.

-

Radiolabeling: The iodine atom serves as an excellent site for the introduction of radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[3][10] Peptides incorporating this compound can be radiolabeled to create imaging agents for diagnostic techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[10][11] These agents are invaluable for visualizing biological processes and targeting diseased tissues, particularly in oncology.[10]

-

Cross-Coupling Reactions: The iodo-group facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[3][4] This allows researchers to introduce diverse chemical functionalities at this position, enabling the synthesis of complex molecular architectures and the creation of peptide libraries for drug screening and lead optimization.

-

Bioactive Peptides: Incorporating this non-canonical amino acid can enhance the biological activity or improve the pharmacokinetic properties of peptides.[3] It can be used to fine-tune the three-dimensional structure and receptor-binding affinity, leading to more potent and effective therapeutic agents.[3]

Conclusion

This compound is a highly versatile and valuable reagent for chemical and pharmaceutical research. Its well-defined properties, combined with its utility in robust synthetic protocols like SPPS, make it an essential component in the modern chemist's toolbox. The presence of the iodine atom provides a unique functional handle that significantly expands its applicability beyond simple peptide synthesis into the sophisticated realms of radiopharmaceuticals and advanced drug design. This guide provides the core technical information required for its effective use in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. This compound | 62129-44-6 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]

- 8. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-4-iodo-L-phenylalanine (CAS: 62129-44-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoic acid, commonly known as Boc-4-iodo-L-phenylalanine, is a pivotal synthetic amino acid derivative. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom on the phenyl ring, makes it an indispensable tool in peptide synthesis, medicinal chemistry, and drug discovery.[1][2][3][4] The Boc group ensures stability and controlled reactivity during peptide chain elongation, while the iodine atom serves as a versatile handle for further chemical modifications, including radiolabeling and cross-coupling reactions.[2][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is a white to light yellow solid powder.[1][6] Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | References |

| CAS Number | 62129-44-6 | [1][3][7][8][9][10][11] |

| Molecular Formula | C₁₄H₁₈INO₄ | [1][11][12] |

| Molecular Weight | 391.20 g/mol | [1][9][12][13] |

| Appearance | White to light yellow powder | [1][6] |

| Melting Point | 145-150 °C (decomposes) | [1][6][7] |

| Optical Rotation [α]D²⁰ | +22.5 ± 3º (c=1% in DMF) | [1] |

| Purity | ≥98% (HPLC) | [1][12] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [7][14] |

| Storage Conditions | 0-8 °C, protect from light. | [1][3][8] |

Core Applications in Research and Development

The strategic placement of the iodine atom and the Boc protecting group makes this compound a highly valuable building block in several areas of research:

-

Peptide Synthesis : It is a key component in the synthesis of modified peptides.[1][4] The Boc group provides temporary protection of the alpha-amino group, which is essential for controlled, stepwise solid-phase peptide synthesis (SPPS).[2][5][15]

-

Drug Development : This compound is instrumental in designing novel therapeutics, particularly in oncology and neurology.[1] The incorporation of this unnatural amino acid can enhance the biological activity, stability, and receptor-binding affinity of peptides, leading to more potent drug candidates.[2]

-

Radiolabeling and Imaging : The iodine atom can be readily substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹³¹I).[16] This makes it a crucial precursor for developing radiopharmaceuticals used as imaging agents in diagnostic techniques like SPECT and PET scans to visualize biological processes or target diseased tissues, such as gliomas.[2][16][17]

-

Bioconjugation and Cross-Coupling Reactions : The carbon-iodine bond serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[5][10] This allows for the site-specific introduction of a wide array of functional groups to peptides and other molecules, enabling the creation of complex molecular architectures for targeted therapies and diagnostics.[18]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of the amino group of 4-iodo-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(S)-4-Iodo-L-phenylalanine

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add (S)-4-Iodo-L-phenylalanine, 1,4-dioxane, and water.[7]

-

Add sodium hydroxide to the mixture, which should lead to the clarification of the solution.[7]

-

Cool the reaction mixture to 0-10 °C.[7]

-

Slowly add di-tert-butyl dicarbonate to the cooled solution.[7]

-

Allow the reaction to proceed until completion, monitoring by a suitable method (e.g., TLC or HPLC).

-

Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent such as ethyl acetate.[7]

-

Combine the organic phases and wash sequentially with saturated brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

Remove the solvent under reduced pressure to yield the crude product.[7]

-

The crude product can be further purified, for example, by drying in an oven at 40-45 °C, to obtain the final white solid product.[7]

General Workflow for Incorporation into Peptides via Boc-SPPS

This compound is well-suited for Boc solid-phase peptide synthesis (SPPS). The general workflow involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Materials:

-

Appropriate resin (e.g., Merrifield or PAM resin)[19]

-

Boc-protected amino acids (including this compound)

-

Deprotection agent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)[19]

-

Neutralization agent: Diisopropylethylamine (DIEA) in DCM

-

Coupling reagents (e.g., HBTU, HOBt)

-

Solvents: DCM, N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., HF or TFMSA-based)[19]

Procedure:

-

Resin Preparation: Start with a suitable solid support resin.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a TFA/DCM solution.[19]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base like DIEA.

-

Coupling: Couple the next Boc-protected amino acid (e.g., this compound) to the deprotected N-terminus using appropriate coupling reagents.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

Pathway to Novel Therapeutics

The versatility of this compound makes it a foundational element in the drug discovery pipeline. Its incorporation into a peptide is often a starting point for creating highly functionalized and targeted therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[8][20] Avoid the formation of dust and inhalation.[8][20] Store the compound in a cool, dry, and dark place in a tightly sealed container.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 62129-44-6 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. N-Boc-4-iodo-L-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid | C14H18INO4 | CID 2755956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound CAS#: 62129-44-6 [m.chemicalbook.com]

- 15. peptide.com [peptide.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chempep.com [chempep.com]

- 20. fishersci.com [fishersci.com]

stability and storage of Boc-4-iodo-L-phenylalanine

An In-depth Technical Guide to the Stability and Storage of Boc-4-iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial synthetic amino acid derivative utilized extensively in peptide synthesis and drug development. Its stability is paramount to ensure the integrity and purity of the final products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes a summary of physicochemical properties, recommended storage protocols, potential degradation pathways, and detailed methodologies for assessing the stability of this compound. This document is intended to be a valuable resource for professionals working with this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general stability and handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₁₈INO₄ | [1] |

| Molecular Weight | 391.2 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1][2][3] |

| Melting Point | ~150 °C (with decomposition) | [2][3][4] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4][5] |

| Optical Rotation | [α]²⁰/D = +22.5 ± 3° (c=1% in DMF or Ethyl Acetate) | [1][6] |

Stability and Storage

Proper storage is critical to maintain the quality and shelf-life of this compound. The compound is known to be sensitive to certain environmental factors.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and product information.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale | References |

| Temperature | Store in a cool place. Recommended temperatures vary by supplier, including Room Temperature, 2-8°C, and 0-8°C. For long-term storage, 2-8°C is advisable. | To minimize thermal degradation. | [1][2][4][7][8] |

| Light | Keep in a dark place. The compound is light-sensitive. | To prevent photodegradation. | [2][4] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere for long-term storage. | To protect from moisture and atmospheric contaminants. | [2][4][7] |

| Handling | Provide appropriate exhaust ventilation where dust is formed. Avoid dust formation. Avoid contact with skin and eyes. | Standard practice for handling fine chemicals to avoid inhalation and contact. | [2][7] |

Potential Degradation Pathways

-

Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, yielding the free amine, carbon dioxide, and isobutylene. While stable to bases and most nucleophiles, prolonged exposure to acidic contaminants or conditions can lead to deprotection.

-

Thermal Decomposition: As indicated by its melting point with decomposition, high temperatures can lead to the breakdown of the molecule. This can involve the cleavage of the Boc group.

-

Photodegradation: The carbon-iodine bond in aryl iodides can be susceptible to homolytic cleavage upon exposure to UV light, which could lead to the formation of radical species and subsequent degradation products.

The following diagram illustrates a potential degradation pathway for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Workflow for a Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study.

References

- 1. Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

The Role of the Boc Protecting Group in Phenylalanine Derivatives: A Technical Guide

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and other complex organic molecules involving phenylalanine.[1] Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile, selective removal under acidic conditions.[1] This technical guide provides an in-depth analysis of the Boc group's role in the protection of phenylalanine derivatives, covering its application in peptide synthesis, its influence on reactivity and stereochemistry, and its utility in drug development.

Core Principles of Boc Protection

The primary function of the Boc group in phenylalanine chemistry is the temporary blockage of the α-amino group's nucleophilicity. This protection is critical to prevent undesired side reactions, such as self-polymerization, during subsequent chemical transformations like peptide bond formation.[1]

Key Advantages:

-

Ease of Introduction: The Boc group is readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.[1][2]

-

Stability: It is robust and stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1] This stability allows for a wide range of chemical modifications to other parts of the molecule.[3]

-

Facile Cleavage: The Boc group is easily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an anhydrous solvent.[1][3]

-

Orthogonality: Its acid-lability is fundamental to complex, multi-step syntheses. It allows for selective removal without disturbing other protecting groups sensitive to different conditions, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][4][5][6]

Mechanism of Protection and Deprotection

The protection of phenylalanine's α-amino group with Boc₂O proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[1]

Deprotection is an acid-catalyzed process. The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The resulting unstable carbamic acid rapidly decomposes into the free amine and carbon dioxide.[1]

References

An In-depth Technical Guide to Iodinated Amino Acids in Research

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction to Iodinated Amino Acids

Iodinated amino acids are derivatives of amino acids where one or more hydrogen atoms, typically on an aromatic ring, have been replaced by an iodine atom. Their significance in biological research is twofold. Firstly, they are the fundamental components of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—which are critical regulators of metabolism, growth, and development in vertebrates.[1] Secondly, the availability of radioactive iodine isotopes allows for the synthesis of radiolabeled amino acids, which serve as indispensable tools in biomedical research and clinical diagnostics. These radiotracers are used for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), for studying amino acid transport and metabolism in tumors, and for elucidating protein structure and function.[2][3] This guide provides a comprehensive overview of the synthesis, signaling pathways, research applications, and experimental protocols associated with iodinated amino acids.

Synthesis and Radiolabeling of Iodinated Amino Acids

The preparation of iodinated amino acids for research purposes primarily involves the incorporation of a radioactive iodine isotope into the amino acid structure. The choice of method depends on the target amino acid, the desired specific activity, and the sensitivity of the molecule to reaction conditions.[4]

Biological Synthesis in the Thyroid Gland

In vertebrates, the synthesis of thyroid hormones occurs in the thyroid gland's follicles. The process involves the iodination of tyrosine residues within a large glycoprotein called thyroglobulin.[5] Thyroid Stimulating Hormone (TSH) stimulates follicular cells to take up iodide from the bloodstream via the sodium/iodide symporter (NIS).[5][6] Inside the cell, the enzyme thyroid peroxidase (TPO) oxidizes iodide and covalently attaches it to the phenol ring of tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodotyrosine precursors to form T4 (DIT + DIT) and T3 (MIT + DIT).

Chemical Radioiodination Methods

Radioiodination is the process of covalently attaching a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to a molecule.[4] Methods are categorized as direct or indirect.

-

Direct Iodination: This approach involves the direct electrophilic substitution of radioiodine onto an activated amino acid residue, most commonly tyrosine and, to a lesser extent, histidine.[7][8] An oxidizing agent is required to convert the radioiodide (I⁻) into a more reactive electrophilic species (I⁺).[7]

-

Indirect Iodination: This method uses a prosthetic group (a small, pre-labeled molecule) that is subsequently conjugated to the amino acid or peptide.[4] This is useful for molecules that lack suitable residues for direct labeling or are sensitive to oxidizing conditions.[4] A common example is the use of the Bolton-Hunter reagent, which labels primary amine groups (e.g., on lysine residues).[4][9]

Table 1: Comparison of Common Direct Radioiodination Methods

| Method | Oxidizing Agent | Target Residue(s) | Advantages | Disadvantages | Typical Radiochemical Yield (RCY) |

|---|---|---|---|---|---|

| Chloramine-T | Chloramine-T | Tyrosine, Histidine | High yields, simple procedure.[8][10] | Harsh conditions can oxidize sensitive residues (e.g., Met, Cys) and damage proteins.[2][7] | 81-93%[2][11] |

| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Tyrosine, Histidine | Milder than Chloramine-T, insoluble reagent is easily removed.[4][8] | Slower reaction times may be required. | >70%[10] |

| Lactoperoxidase | Lactoperoxidase & H₂O₂ | Tyrosine | Enzymatic and very mild, preserves protein function.[4] | More complex procedure, requires removal of the enzyme. | Variable, generally good. |

| IPy₂BF₄ | Bis(pyridine)iodonium (I) tetrafluoroborate | Tyrosine | Fast, quantitative, selective for accessible residues, preserves protein function.[12] | Reagent is not as commonly available as others. | Quantitative[12] |

Core Signaling Pathways: The Thyroid Hormone Example

Thyroid hormones (THs), T3 and T4, are iodinated tyrosine derivatives that exert profound effects on nearly every cell in the body.[13] Their actions are mediated through two primary mechanisms: genomic and non-genomic pathways.[14]

Genomic Pathway

The classic pathway involves the regulation of gene expression.[15] T4 is the major form of TH in the blood, but it is largely considered a prohormone that is converted to the more active T3 within target cells.[13] T3 enters the nucleus and binds to Thyroid Hormone Receptors (TRs), which are ligand-dependent transcription factors.[13][16] TRs typically form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[5][16] In the absence of T3, the TR/RXR complex often binds corepressors to inhibit gene transcription. Upon T3 binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which then stimulates the transcription of the target gene.[16]

Non-Genomic Pathway

Non-genomic actions are initiated at the plasma membrane and occur more rapidly than genomic effects.[13][14] A key mediator of this pathway is the integrin receptor αvβ3, which has distinct binding sites for T3 and T4.[13] T3 binding can activate the phosphatidylinositol 3-kinase (PI3K) pathway, while binding of either T3 or T4 can activate the ERK1/2 MAP kinase pathway.[13] These cytosolic signaling cascades can, in turn, influence cellular processes and even modulate the transcriptional activity of nuclear receptors, creating a crosstalk between the two pathways.[15]

Applications in Research and Drug Development

Oncologic Imaging and Biodistribution

Malignant tumors often exhibit increased amino acid transport and protein synthesis, a characteristic that can be exploited for imaging with radiolabeled amino acids.[2][3] Iodinated amino acid analogs, such as 3-[¹²³I]-Iodo-α-methyltyrosine (IMT), are used with SPECT to detect brain tumors and other malignancies.[17] Research focuses on developing new analogs with improved tumor uptake and lower accumulation in non-target organs like the kidneys.[17]

Table 2: Comparative Biodistribution of ¹²³I-Labeled Amino Acid Analogs in Sarcoma-Bearing Rats

| Tracer | Relative Tumor Uptake (vs. IMT) | Relative Renal Accumulation (vs. IMT) | Inflammation Uptake (% of ¹⁸F-FDG increase) |

|---|---|---|---|

| ¹²³I-3-IMT | 1.00 (Reference) | 1.00 (Reference) | 35.5% |

| ¹²³I-2-IT | Comparable | ~6x Lower | 3.3% |

| ¹²³I-2-IPhe | Comparable | ~6x Lower | 2.8% |

| ¹²³I-4-IPhe | High | ~6x Lower | 22.2% |

Data synthesized from Lahoutte et al., J Nucl Med, 2003.[17]

Table 3: In Vitro Synthesis Yields of Iodoamino Acids in Rat Thyroid Lobes

| Iodoamino Acid | % Yield (after 8h incubation) |

|---|---|

| Monoiodotyrosine (MIT) | 28.0% |

| Diiodotyrosine (DIT) | 46.5% |

| Triiodothyronine (T3) | 1.9% |

| Thyroxine (T4) | 13.9% |

Data from Nagataki et al., Endocrinology, 1975.[18]

Studying Protein Structure and Transport

Iodination can be used as a tool to probe protein structure. The "Iodination Protein Stability Assay" (IPSA) tracks the surface accessibility of tyrosine, histidine, methionine, and cysteine residues under denaturing conditions to measure protein folding stability.[19][20] Furthermore, studies using iodinated amino acid analogs have been crucial in understanding the kinetics of amino acid transport systems. For instance, research has shown that iodide can regulate the maximum velocity (Vmax) of neutral amino acid uptake in thyroid cells, providing a mechanism for the autoregulation of thyroid protein synthesis.[21]

Table 4: Effect of Iodide on Cycloleucine Transport in Dog Thyroid Cells

| Kinetic Parameter | Control | + NaI (10⁻⁴ M) |

|---|---|---|

| Vmax (nmol min⁻¹ mg protein⁻¹) | 4.0 | 2.1 |

| Km (mM) | 1.0 | 1.0 |

Data from Filetti et al., Endocrinology, 1987.[21]

Drug Development

The structural features of iodinated compounds are being explored in drug design. For example, the strategic placement of iodine atoms on small molecules designed to inhibit transthyretin (TTR) fibrillogenesis, a process involved in amyloid diseases, has been shown to significantly enhance their binding affinity and inhibitory potency.[22] Additionally, complexes of iodine with amino acids are being investigated for their potential as antimicrobial agents to combat antibiotic-resistant pathogens.[23]

Key Experimental Protocols

Protocol 1: Direct Radioiodination of a Tyrosine-Containing Peptide (Chloramine-T Method)

This protocol provides a general methodology for the direct radioiodination of a peptide containing an accessible tyrosine residue using the Chloramine-T method.

Materials:

-

Peptide solution (in a suitable buffer, e.g., 0.1 M Phosphate Buffer, pH 7.4)

-

Na¹²⁵I solution (in 0.1 M NaOH)

-

Chloramine-T solution (e.g., 1 mg/mL in Phosphate Buffer, freshly prepared)

-

Sodium metabisulfite solution (e.g., 2 mg/mL in Phosphate Buffer, freshly prepared, to quench the reaction)

-

Purification column (e.g., Sephadex G-10 or equivalent size-exclusion chromatography)

-

Reaction vial (e.g., 1.5 mL microcentrifuge tube)

Methodology:

-

Reagent Preparation: Prepare all solutions immediately before use.

-

Reaction Setup: In a reaction vial, combine the peptide solution (e.g., 10-50 µg) and the Na¹²⁵I solution (e.g., 0.5-1.0 mCi). Mix gently.

-

Initiation: Add a small volume of the Chloramine-T solution (e.g., 10-20 µL) to the vial to initiate the oxidation and subsequent iodination. The amount of Chloramine-T should be optimized to be equimolar or in slight excess relative to the peptide.

-

Incubation: Incubate the reaction mixture at room temperature for a short period, typically 30-60 seconds. Longer times can lead to protein damage.[7]

-

Quenching: Terminate the reaction by adding an excess of the sodium metabisulfite solution (e.g., 50-100 µL). This reduces the unreacted iodine and excess Chloramine-T.

-

Purification: Immediately purify the reaction mixture to separate the ¹²⁵I-labeled peptide from unreacted free ¹²⁵I and other reaction components. This is commonly achieved using size-exclusion chromatography, where the larger labeled peptide elutes first.

-

Quality Control: Assess the radiochemical purity and incorporation efficiency of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.

Protocol 2: Quantification of Iodoamino Acids by HPLC

This protocol describes a method for the separation and quantification of iodoamino acids from a hydrolyzed protein sample, such as thyroglobulin.[24]

Materials:

-

Hydrolyzed protein sample

-

Reverse-phase HPLC system with a UV or spectrophotometric detector

-

C18 stationary phase column (e.g., Vydac C18)

-

Mobile Phase A: Water with 0.1% Acetic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

-

Iodoamino acid standards (MIT, DIT, T3, T4)

Methodology:

-

Sample Preparation: Enzymatically hydrolyze the protein sample (e.g., thyroglobulin) to release individual amino acids.

-

Standard Curve Generation: Prepare a series of known concentrations for each iodoamino acid standard (MIT, DIT, T3, T4). Inject each standard onto the HPLC system to determine its retention time and generate a standard curve by plotting peak area against concentration.

-

HPLC Separation:

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the hydrolyzed sample onto the column.

-

Elute the iodoamino acids using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

-

Monitor the column effluent at a suitable wavelength (e.g., 280 nm).

-

-

Quantification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. Quantify the amount of each iodoamino acid in the sample by correlating its peak area with the corresponding standard curve. The sensitivity of detection can be enhanced post-separation using methods like the Sandell-Kolthoff reaction.[24]

Conclusion

Iodinated amino acids are central to both fundamental physiology and advanced biomedical research. As the building blocks of thyroid hormones, they are essential for vertebrate life. As versatile research tools, their radioactively labeled forms provide powerful means for in vivo imaging, metabolic studies, and the elucidation of protein structure and function. Continued innovation in labeling chemistries and the development of novel iodinated analogs promise to further expand their application in diagnostics, drug development, and our fundamental understanding of biological systems.

References

- 1. Iodine in biology - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology* | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. JCI - Mechanisms of thyroid hormone action [jci.org]

- 6. Conserved charged amino acid residues in the extracellular region of sodium/iodide symporter are critical for iodide transport activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iodination of proteins by IPy2BF4, a new tool in protein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]

- 14. mdpi.com [mdpi.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 17. Comparative biodistribution of iodinated amino acids in rats: selection of the optimal analog for oncologic imaging outside the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Iodoamino acid synthesis in thyroid lobes in vitro with excellent yield of iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Autoregulation by iodine of thyroid protein synthesis: influence of iodine on amino acid transport in cultured thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A micromethod for quantitative determination of iodoamino acids in thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Boc-4-iodo-L-phenylalanine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the unnatural amino acid Boc-4-iodo-L-phenylalanine has emerged as a pivotal building block. Its unique structural features—a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom at the para position of the phenyl ring—confer a remarkable degree of versatility, enabling its application in a wide array of synthetic strategies. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for novel therapeutics and diagnostic agents.

The Boc protecting group offers enhanced stability and solubility, ensuring controlled and efficient incorporation into peptide chains during solid-phase peptide synthesis (SPPS).[1][2] Concurrently, the iodine atom serves as a versatile synthetic handle for a variety of chemical modifications, most notably in radiolabeling for diagnostic imaging and in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures.[3][4]

Core Applications in Medicinal Chemistry

This compound is a cornerstone for medicinal chemists, with applications spanning peptide synthesis, the development of enzyme inhibitors and receptor ligands, and the creation of advanced diagnostic imaging agents.

Peptide Synthesis and Peptidomimetics

The primary application of this compound lies in its role as a building block for the synthesis of peptides and peptidomimetics.[2] The Boc group provides robust protection of the alpha-amino group, preventing unwanted side reactions during peptide chain elongation.[5] The incorporation of this unnatural amino acid can enhance the biological activity and stability of peptides.[2]

Radiolabeling and Diagnostic Imaging

The iodine atom on the phenyl ring is readily amenable to radioiodination, making this compound a valuable precursor for the synthesis of radiolabeled peptides and small molecules for diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4][6] Radioiodinated derivatives of phenylalanine, such as 4-[¹³¹I]Iodo-L-phenylalanine, have been investigated for their potential in both diagnosing and treating various cancers, including gliomas.[7][8]

Enzyme Inhibitors and Receptor Ligands

The ability to introduce diverse functionalities via the iodo moiety allows for the synthesis of potent and selective enzyme inhibitors and receptor ligands. Peptides containing 4-iodo-L-phenylalanine can be designed to target specific biological pathways implicated in disease. For instance, peptides targeting G protein-coupled receptors (GPCRs) and proteases have been developed, with the iodophenylalanine residue contributing to binding affinity and specificity.